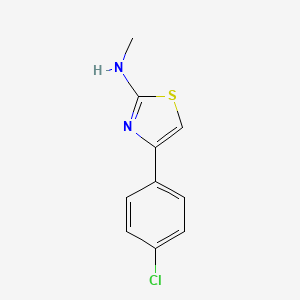
4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenyl)-N-methyl-1,3-thiazol-2-amine (also known as 4-Methyl-1,3-thiazol-2-yl-4-chlorobenzene) is an organic compound with a wide range of applications in scientific research. It is a relatively new compound, first synthesized in 2019, and is used in a variety of laboratory experiments. Its unique properties make it an ideal choice for synthetic organic chemistry, and it has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Corrosion Inhibition
4-(4-Chlorophenyl)-N-methyl-1,3-thiazol-2-amine and similar compounds have been studied for their potential as corrosion inhibitors. Density functional theory (DFT) calculations and molecular dynamics simulations have been used to predict the inhibition performances of such compounds, including their interaction with metal surfaces, which is crucial in preventing corrosion (Kaya et al., 2016).
Antimicrobial Agents
These compounds have also been explored for their antimicrobial properties. Studies have shown that derivatives of this compound can be effective against various bacterial and fungal strains. This includes research on the synthesis of formazans from similar compounds and their efficacy as antimicrobial agents (Sah et al., 2014).
Drug Delivery Systems
In the realm of drug delivery, complexes involving this compound have been synthesized to improve solubility and stability. For example, β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complexes have been used as substrates for depositing gold nanoparticles, forming stable systems in solution. These complexes show potential in improving the delivery of drugs in therapeutic applications (Asela et al., 2017).
Antiviral Activity
Some derivatives of this compound have been synthesized and shown to possess antiviral activity. This includes studies on the synthesis of sulfonamide derivatives and their efficacy against viruses like the tobacco mosaic virus (Chen et al., 2010).
Crystal Structure Analysis
The compound and its derivatives have been subject to crystal structure analysis, which is crucial for understanding their chemical properties and potential applications. Studies include the analysis of alkyl substituted N,4-diphenyl thiazole-2-amine and similar compounds (Nadaf et al., 2019).
Insecticidal Activity
Research has also been conducted on the insecticidal properties of derivatives of this compound. This includes the synthesis of novel compounds and their evaluation against pests like cotton leafworm (Ismail et al., 2021).
properties
IUPAC Name |
4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-12-10-13-9(6-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGABRTJMXKNZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2678967.png)
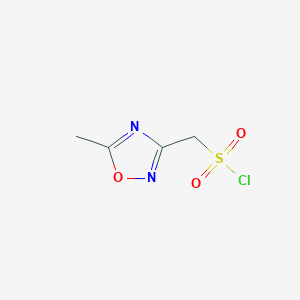
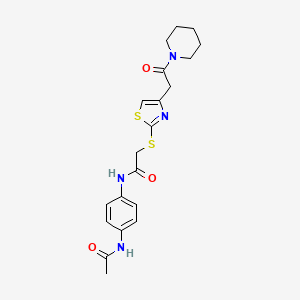
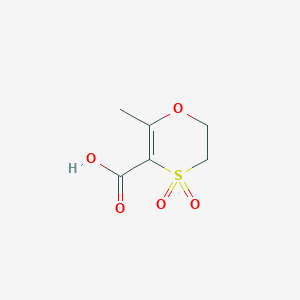
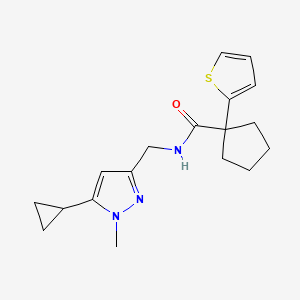
![(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2678974.png)
![5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2678975.png)
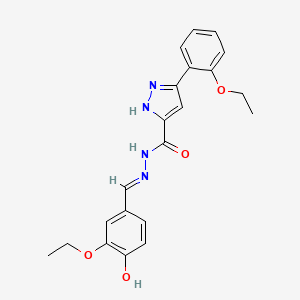
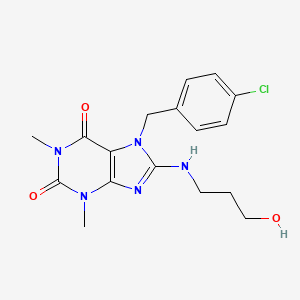

![Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2678980.png)

![4-[3-(4-Cyclobutylidenepiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2678986.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2678987.png)